![molecular formula C22H14N2O B1417461 6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one CAS No. 24472-30-8](/img/structure/B1417461.png)

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one

説明

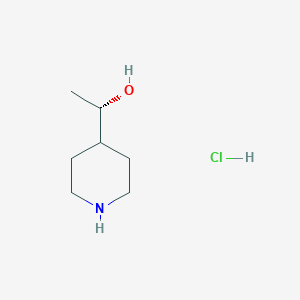

“6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” is a compound that belongs to the benzodiazepine class . Benzodiazepines are organic compounds that consist of two ring structures, and they are used in medicine for their anxiolytic, muscle relaxant, sedative, and hypnotic effects . They also show anticonvulsant properties and serve as antiepileptics . All benzodiazepines bind to GABA receptors, the most important inhibitory receptors in the central nervous system .

Synthesis Analysis

The synthesis of benzodiazepines like “6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one” can be complex. For instance, the synthesis of 1-methyltriazolobenzodiazepines (alprazolam type) is possible by heating 1,4-benzodiazepin-2-thiones with hydrazine and acetic acid in n-butanol under reflux .Molecular Structure Analysis

Benzodiazepines consist of a seven-membered unsaturated ring that contains two nitrogen atoms, making them heterocyclic compounds . In the case of benzodiazepines, a benzene ring is attached to the diazepine ring . The molecular formula of benzodiazepines is CHN .科学的研究の応用

Anticancer Research

Benzodiazepine derivatives have been extensively studied for their anticancer properties. The introduction of sulfonyl and alkyl or aralkyl groups into the benzodiazepine structure has shown to increase antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds inhibit cell proliferation in a dose-dependent manner and have the potential to be developed into novel anticancer agents.

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of novel benzodiazepine derivatives. By employing Michael type addition reactions, researchers can create a variety of new compounds with potential therapeutic applications . This synthetic versatility is crucial for the development of new drugs with improved efficacy and reduced side effects.

Pharmacological Activity

Benzodiazepines are known for their wide range of pharmacological activities. They are commonly used as anticonvulsants, antianxiolytics, analgesics, sedatives, antidepressants, and hypnotic agents . The compound could be a valuable intermediate in the synthesis of new drugs that contribute to these therapeutic areas.

Industrial Applications

Apart from their medicinal uses, benzodiazepines are also utilized in industrial applications. For instance, they can be used as dyes for acrylic fibers . The structural properties of the compound allow for its potential use in the development of new dyes with unique color properties.

Molecular Docking and Dynamics

The compound’s structure makes it suitable for molecular docking studies, which are essential for understanding the interaction between drugs and their target receptors . Molecular dynamics simulations can further evaluate the binding stabilities, providing insights into the drug’s efficacy and stability.

Development of Fused Ring Compounds

Benzodiazepines are valuable intermediates for the synthesis of fused ring compounds such as triazolo-, oxadiazolo-, oxazino-, and furanobenzodiazepines . These compounds have diverse applications and can lead to the discovery of drugs with novel mechanisms of action.

作用機序

Target of Action

Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and contribute to an overall reduction in neuronal excitability .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The primary biochemical pathway affected by benzodiazepines is the GABAergic pathway. By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzodiazepines can vary significantly depending on their specific chemical structure. Generally, benzodiazepines are well absorbed and are extensively distributed throughout the body. They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

The molecular and cellular effects of benzodiazepines’ action include an increase in inhibitory neurotransmission, leading to reduced neuronal excitability. This can result in effects such as sedation, reduced anxiety, muscle relaxation, and anticonvulsant effects .

Action Environment

Environmental factors such as the presence of other drugs, the user’s age, liver function, and genetic factors can influence the action, efficacy, and stability of benzodiazepines .

Safety and Hazards

特性

IUPAC Name |

11-phenyl-10H-indeno[2,1-c][1,5]benzodiazepin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O/c25-22-16-11-5-4-10-15(16)21-19(22)20(14-8-2-1-3-9-14)23-17-12-6-7-13-18(17)24-21/h1-13,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRNARWMKBVOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4N2)C5=CC=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

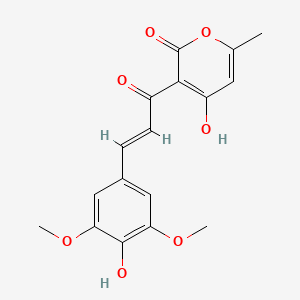

![4-hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B1417394.png)

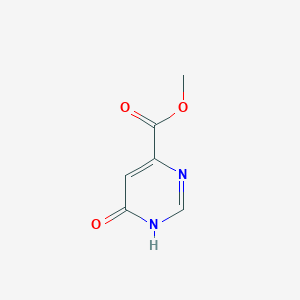

![2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1417401.png)